Technical Guide: Pyrazole N-Demethyl Sildenafil-d3 (CAS: 1185044-03-4)
Technical Guide: Pyrazole N-Demethyl Sildenafil-d3 (CAS: 1185044-03-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole N-Demethyl Sildenafil-d3 is a deuterated analog of N-desmethyl sildenafil, the primary active metabolite of sildenafil (Viagra®). As a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of sildenafil and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of its chemical properties, analytical methodologies, and relevant biological pathways.
Chemical and Physical Properties
The fundamental properties of Pyrazole N-Demethyl Sildenafil-d3 are summarized in the table below, providing a ready reference for researchers.
| Property | Value |
| CAS Number | 1185044-03-4 |
| Molecular Formula | C₂₁H₂₅D₃N₆O₄S |
| Molecular Weight | 463.57 g/mol |
| IUPAC Name | 5-(2-ethoxy-5-((4-(methyl-d3)piperazin-1-yl)sulfonyl)phenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol |
| Synonyms | Desmethylsildenafil-d3, 1-[[3-(4,7-Dihydro-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine |
| InChI Key | ZLJVUHMTFSCAGQ-HPRDVNIFSA-N |
| Storage Temperature | 2-8°C |
Synthesis Overview
A specific, publicly available, step-by-step synthesis protocol for Pyrazole N-Demethyl Sildenafil-d3 is not readily found in the scientific literature, likely due to the proprietary nature of its commercial production. However, based on general principles of organic synthesis and known methods for preparing sildenafil and its analogs, a plausible synthetic strategy can be outlined. The synthesis would likely involve the preparation of the N-desmethyl sildenafil core, followed by the introduction of the deuterated methyl group.
A general workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for Pyrazole N-Demethyl Sildenafil-d3.
Experimental Protocols: Quantification in Biological Matrices
Pyrazole N-Demethyl Sildenafil-d3 is primarily used as an internal standard for the quantification of sildenafil and its major metabolite, N-desmethyl sildenafil, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, generalized protocol based on published methods.
Sample Preparation
Accurate quantification requires efficient extraction of the analytes from the biological matrix. Two common methods are protein precipitation and liquid-liquid extraction.
4.1.1. Protein Precipitation (PPT)
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Protocol:
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To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (Pyrazole N-Demethyl Sildenafil-d3).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion of the reconstituted sample into the LC-MS/MS system.
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4.1.2. Liquid-Liquid Extraction (LLE)
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Protocol:
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To 500 µL of plasma sample, add the internal standard (Pyrazole N-Demethyl Sildenafil-d3).
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Add 5 mL of an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
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Vortex for 5 minutes.
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Centrifuge at 4,000 rpm for 10 minutes.
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Freeze the aqueous layer and transfer the organic layer to a new tube.
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Evaporate the organic solvent to dryness under nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS conditions for the analysis of sildenafil and its metabolites.
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sildenafil | 475.2 | 283.2 |
| N-Desmethyl Sildenafil | 461.2 | 283.2 |
| Pyrazole N-Demethyl Sildenafil-d3 (IS) | 464.2 | 283.2 |
The workflow for a typical bioanalytical method using LC-MS/MS is illustrated below.
Caption: Experimental workflow for pharmacokinetic analysis using LC-MS/MS.
Biological Context: Sildenafil's Mechanism of Action
Sildenafil, the parent compound of Pyrazole N-Demethyl Sildenafil-d3, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). The signaling pathway involving sildenafil is crucial for its therapeutic effects.
In the presence of nitric oxide (NO), which is released in response to sexual stimulation, soluble guanylate cyclase (sGC) is activated, leading to an increase in intracellular cGMP levels. cGMP, in turn, activates protein kinase G (PKG), which leads to the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and penile erection. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.
The diagram below illustrates this key signaling pathway.
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.
Conclusion
Pyrazole N-Demethyl Sildenafil-d3 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of analytical methods for quantifying sildenafil and its metabolites. This guide provides essential technical information to support its effective application in a research setting.
